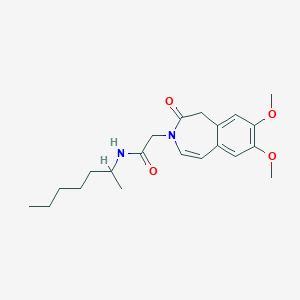

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(heptan-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(heptan-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(heptan-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:

- Formation of the benzazepine core through cyclization reactions.

- Introduction of the dimethoxy groups via methylation reactions.

- Attachment of the acetamide moiety through amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the benzazepine core.

Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

Substitution: Substitution reactions may occur at the aromatic ring or the acetamide nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(heptan-2-yl)acetamide would depend on its specific molecular targets. It may interact with proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Benzazepine derivatives: Compounds with similar core structures but different substituents.

Dimethoxybenzene derivatives: Compounds with similar methoxy groups but different core structures.

Uniqueness

The uniqueness of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(heptan-2-yl)acetamide lies in its specific combination of functional groups and structural features, which may confer unique pharmacological properties and applications.

Biological Activity

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(heptan-2-yl)acetamide is a complex organic compound that belongs to the benzazepine class of compounds. This class is known for its diverse biological activities, particularly in pharmacology. The unique structural features of this compound, including the dimethoxy groups and the acetamide moiety, suggest potential interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C21H30N2O4, with a molecular weight of approximately 374.5 g/mol. The compound features a benzazepine core, which is integral to its biological activity.

Biological Activity Overview

The biological activity of this compound can be inferred from studies on structurally similar compounds. The benzazepine scaffold is known to exhibit a range of pharmacological properties, including:

- Antidepressant effects : Compounds with similar structures have been linked to serotonin receptor modulation.

- Antipsychotic properties : The interaction with dopamine receptors could indicate potential antipsychotic effects.

- Neuroprotective effects : Some derivatives have shown promise in protecting neuronal cells from damage.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with neurotransmitter receptors and enzymes involved in various signaling pathways. This interaction could modulate neurotransmitter levels and influence mood and cognition.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Methoxybenzazepine | Benzazepine core with a methoxy group | Antidepressant activity |

| 1-Acetylbenzazepine | Acetyl group on benzazepine | Potential antipsychotic properties |

| 8-Hydroxydihydrobenzazepine | Hydroxyl substitution on benzazepine | Exhibits neuroprotective effects |

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps:

- Formation of the Benzazepine Core : This often includes cyclization reactions using appropriate precursors.

- Introduction of Dimethoxy Groups : These can be added through methylation reactions under controlled conditions.

- Acetamide Formation : The final step usually involves acylation reactions with heptanoyl chloride or similar reagents.

Optimizing these synthetic routes can enhance yield and purity while minimizing environmental impact through green chemistry principles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(heptan-2-yl)acetamide?

- Methodology :

- Step 1 : Coupling reactions involving benzazepine precursors (e.g., halogenation of the benzazepine core) followed by nucleophilic substitution with heptan-2-amine derivatives .

- Step 2 : Use of Grignard reagents (e.g., methylmagnesium bromide) for ketone functionalization, ensuring reaction temperatures are maintained at -78°C for optimal selectivity .

- Step 3 : Purification via column chromatography (e.g., 20–80% EtOAc/hexane gradients) to isolate the acetamide product .

- Critical Parameters : Solvent choice (e.g., THF for Grignard reactions), inert atmosphere (N₂/Ar), and stoichiometric control to minimize side products .

Q. Which analytical techniques are critical for characterizing this compound?

- Key Methods :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of dimethoxy groups and acetamide linkage. For example, downfield shifts (~δ 170 ppm in ¹³C NMR) indicate carbonyl groups .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns and UV detection at λ = 254 nm .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

- Table :

| Technique | Purpose | Key Signals |

|---|---|---|

| ¹H NMR | Structural confirmation | Aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ 3.8–4.0 ppm) |

| HPLC | Purity analysis | Retention time matching reference standards |

| HRMS | Molecular weight validation | m/z = [calculated] ± 0.001 |

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound’s synthesis?

- Experimental Design :

- Statistical DOE : Use factorial designs (e.g., 2³ factorial) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, increasing DCM solvent volume may improve solubility of intermediates .

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., reaction time vs. temperature) to identify maxima in yield .

- Case Study : A 15% yield increase was achieved by optimizing THF-to-amine ratios (1:1.2) in analogous benzazepine couplings .

Q. How should researchers address discrepancies in spectral data during characterization?

- Contradiction Analysis :

- Scenario : Inconsistent ¹H NMR integration (e.g., missing methoxy proton signals).

- Resolution :

- Step 1 : Repeat synthesis under anhydrous conditions to rule out hydrolysis .

- Step 2 : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and detect impurities .

- Step 3 : Cross-validate with IR spectroscopy (e.g., C=O stretch at ~1680 cm⁻¹) .

Q. What strategies are used to evaluate structure-activity relationships (SAR) for this compound?

- SAR Workflow :

- Step 1 : Synthesize analogs with modified substituents (e.g., replacing heptan-2-yl with cycloalkyl groups) .

- Step 2 : Test in vitro bioactivity (e.g., enzyme inhibition assays for CNS targets due to benzazepine’s dopamine receptor affinity) .

- Step 3 : Correlate electronic effects (e.g., Hammett σ values of substituents) with activity trends using QSAR models .

- Example : Fluorine substitution at the benzazepine 7-position increased metabolic stability by 40% in related compounds .

Q. How to design experiments to assess the compound’s biological activity in neurological models?

- Protocol Design :

- In Vitro : Dopamine D₂ receptor binding assays (IC₅₀ determination via competitive radioligand displacement) .

- In Vivo : Rodent models for Parkinson’s disease (e.g., 6-OHDA-induced neurodegeneration) with dose-response studies (1–10 mg/kg, i.p.) .

- Controls : Include positive controls (e.g., bromocriptine) and vehicle groups to isolate compound-specific effects .

Properties

Molecular Formula |

C21H30N2O4 |

|---|---|

Molecular Weight |

374.5 g/mol |

IUPAC Name |

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-heptan-2-ylacetamide |

InChI |

InChI=1S/C21H30N2O4/c1-5-6-7-8-15(2)22-20(24)14-23-10-9-16-11-18(26-3)19(27-4)12-17(16)13-21(23)25/h9-12,15H,5-8,13-14H2,1-4H3,(H,22,24) |

InChI Key |

HLOITHAHHGDLQC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)NC(=O)CN1C=CC2=CC(=C(C=C2CC1=O)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.